molecular formula C8H11ClF2O B12851549 2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one CAS No. 86340-71-8

2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one

Cat. No.: B12851549
CAS No.: 86340-71-8
M. Wt: 196.62 g/mol
InChI Key: BXYBQLMYLAOSJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexyl-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro group, a cyclohexyl ring, and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-cyclohexyl-2,2-difluoroethanone typically involves the reaction of cyclohexylmagnesium bromide with 2,2-difluoroacetyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of 2-chloro-1-cyclohexyl-2,2-difluoroethanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as chromatography may be employed to obtain the final product.

Types of Reactions:

    Oxidation: 2-chloro-1-cyclohexyl-2,2-difluoroethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The chloro group in 2-chloro-1-cyclohexyl-2,2-difluoroethanone can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-chloro-1-cyclohexyl-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-cyclohexyl-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential to modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

  • 2-chloro-1-cyclohexyl-2-fluoroethanone
  • 2-chloro-1-cyclohexyl-2,2-dichloroethanone
  • 2-chloro-1-cyclohexyl-2,2-dibromoethanone

Comparison: 2-chloro-1-cyclohexyl-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substitutions.

Properties

CAS No.

86340-71-8

Molecular Formula

C8H11ClF2O

Molecular Weight

196.62 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-2,2-difluoroethanone

InChI

InChI=1S/C8H11ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

BXYBQLMYLAOSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C(F)(F)Cl

Origin of Product

United States

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